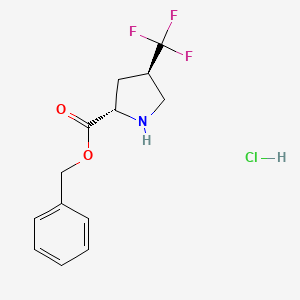
(2S,4R)-Benzyl 4-(trifluoromethyl)pyrrolidine-2-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl (2S,4R)-4-(trifluoromethyl)pyrrolidine-2-carboxylate hydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a trifluoromethyl group attached to the pyrrolidine ring, which imparts unique chemical properties. It is commonly used in various scientific research applications due to its distinctive structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (2S,4R)-4-(trifluoromethyl)pyrrolidine-2-carboxylate hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or their derivatives.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions.
Esterification: The carboxylate group is esterified with benzyl alcohol to form the benzyl ester.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrrolidine ring.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Nucleophilic reagents such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the pyrrolidine ring.
Reduction Products: Reduced forms of the functional groups attached to the pyrrolidine ring.
Substitution Products: Compounds with different functional groups replacing the trifluoromethyl group.
Scientific Research Applications
Benzyl (2S,4R)-4-(trifluoromethyl)pyrrolidine-2-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl (2S,4R)-4-(trifluoromethyl)pyrrolidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. This interaction can lead to inhibition or modulation of the target’s activity, affecting various biochemical pathways.
Comparison with Similar Compounds
- Benzyl (2S,4R)-4-methylpyrrolidine-2-carboxylate hydrochloride
- Benzyl (2S,4R)-4-ethylpyrrolidine-2-carboxylate hydrochloride
- Benzyl (2S,4R)-4-chloropyrrolidine-2-carboxylate hydrochloride
Comparison:
- Uniqueness: The presence of the trifluoromethyl group in Benzyl (2S,4R)-4-(trifluoromethyl)pyrrolidine-2-carboxylate hydrochloride imparts unique chemical properties, such as increased lipophilicity and metabolic stability, compared to its analogs.
- Reactivity: The trifluoromethyl group also influences the compound’s reactivity, making it more suitable for specific chemical transformations and biological interactions.
This detailed article provides a comprehensive overview of Benzyl (2S,4R)-4-(trifluoromethyl)pyrrolidine-2-carboxylate hydrochloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C13H15ClF3NO2 |
|---|---|
Molecular Weight |
309.71 g/mol |
IUPAC Name |
benzyl (2S,4R)-4-(trifluoromethyl)pyrrolidine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H14F3NO2.ClH/c14-13(15,16)10-6-11(17-7-10)12(18)19-8-9-4-2-1-3-5-9;/h1-5,10-11,17H,6-8H2;1H/t10-,11+;/m1./s1 |
InChI Key |
ASYSNJRWFJIFCC-DHXVBOOMSA-N |
Isomeric SMILES |
C1[C@H](CN[C@@H]1C(=O)OCC2=CC=CC=C2)C(F)(F)F.Cl |
Canonical SMILES |
C1C(CNC1C(=O)OCC2=CC=CC=C2)C(F)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


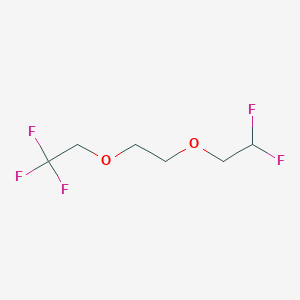
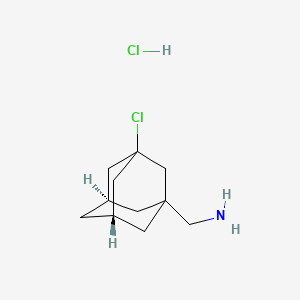
![(3aS,7aR)-tert-Butyl 2-oxohexahydrooxazolo[4,5-c]pyridine-5(6H)-carboxylate](/img/structure/B14892017.png)

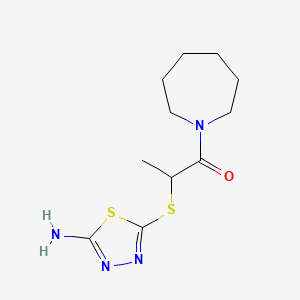
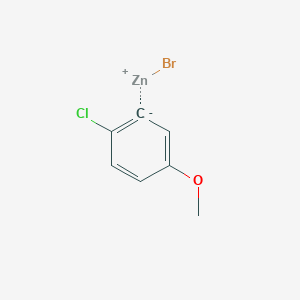
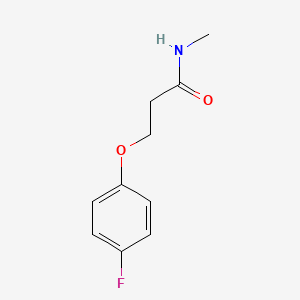
![7-Bromooxazolo[5,4-b]pyridine](/img/structure/B14892051.png)
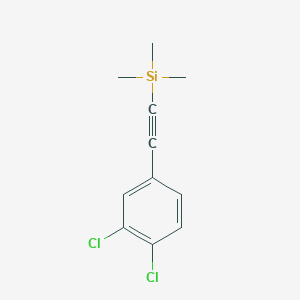
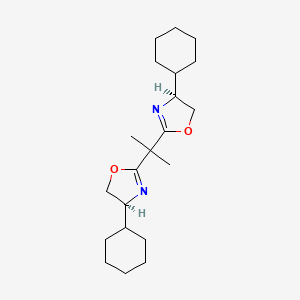


![2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrrol-4-amine](/img/structure/B14892071.png)

